molecular formula C11H10O B091520 1-Methyl-2-naphthol CAS No. 1076-26-2

1-Methyl-2-naphthol

Cat. No.: B091520
CAS No.: 1076-26-2
M. Wt: 158.2 g/mol
InChI Key: BBOCZFGVXFNCTC-UHFFFAOYSA-N
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Description

1-Methyl-2-naphthol is an organic compound with the molecular formula C11H10O. It is a derivative of naphthol, where a methyl group is attached to the second position of the naphthalene ring. This compound is known for its aromatic properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-naphthol can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of 2-naphthol with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to prevent side reactions.

Industrial Production Methods: In industrial settings, this compound is often produced through a similar Friedel-Crafts alkylation process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-naphthol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1-methyl-2-naphthoquinone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 1-methyl-2-naphthalenol using reducing agents like sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: 1-Methyl-2-naphthoquinone.

    Reduction: 1-Methyl-2-naphthalenol.

    Substitution: Halogenated derivatives such as 1-methyl-2-chloronaphthol.

Scientific Research Applications

1-Methyl-2-naphthol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Research has explored its potential as an antimicrobial and anticancer agent.

    Industry: It is used in the production of antioxidants, stabilizers, and other industrial chemicals.

Comparison with Similar Compounds

    2-Naphthol: An isomer of 1-Methyl-2-naphthol with a hydroxyl group at the second position.

    1-Naphthol: Another isomer with a hydroxyl group at the first position.

    1-Methyl-1-naphthol: A methylated derivative with the methyl group at the first position.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methyl group at the second position enhances its reactivity in certain chemical reactions compared to its isomers.

Properties

IUPAC Name

1-methylnaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOCZFGVXFNCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CC=CC=C12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10148109
Record name 1-Methyl-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076-26-2
Record name 1-Methyl-2-naphthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1076-26-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43747
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL-2-NAPHTHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DIH495Z3A6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main chemical reactions that 1-methyl-2-naphthol undergoes?

A1: this compound exhibits reactivity typical of phenols and undergoes a variety of reactions. It can be readily alkylated, as demonstrated by its reaction with C1-C3 alcohols in the presence of an iron-chromium-silicon-potassium oxide catalyst. This reaction primarily yields alkylation at the 1-position. [] Notably, this compound undergoes a fascinating mild autoxidation in benzene, forming 1-methyl-1-hydroperoxynaphthalen-2(1H)-one as the sole product. [] This reactivity sets it apart from its analogs like 1-benzyl-2-naphthol, which remain unreactive under the same conditions.

Q2: Are there specific catalysts that promote particular reactions with this compound?

A2: Yes, different catalysts can significantly influence the reaction pathway of this compound. For example, while the iron-chromium-silicon-potassium oxide catalyst promotes alkylation, [] molybdenum hexacarbonyl catalyzes a ketol rearrangement in 1-hydroxy-1-methylnaphthalen-2(1H)-one, hindering epoxidation attempts with tert-butyl hydroperoxide. [] Additionally, alumina catalyzes the reaction between this compound and 1,1-diarylprop-2-yn-1-ols, producing a mixture of photochromic naphtho[1,2-b]pyrans and propenylidene-naphthalenones, a new class of merocyanine dyes. []

Q3: What interesting structural features are associated with this compound and its derivatives?

A3: A key structural feature of this compound derivatives is their ability to form intramolecular hydrogen bonds. This has been observed in 1-trityl-2-naphthol, 1-(1,1-diphenylethyl)-2-naphthol, and diphenylmethyl-2-naphthol, contributing to their stability against autoxidation. [] Conversely, the partially H-bonded nature of 1-benzyl-2-naphthol allows it to undergo specific oxidative coupling reactions. []

Q4: What are the potential applications of this compound and its derivatives?

A4: this compound and its derivatives exhibit properties conducive to diverse applications. For instance, the photochromic naphtho[1,2-b]pyrans formed during its reaction with 1,1-diarylprop-2-yn-1-ols hold potential in photochromic materials. [] Furthermore, certain 2-dialkylamino-4-oxo-10-methyl-4H-naphtho[2,3-b]pyrans, synthesized from this compound, exhibit promising neurotropic activities, including sedative, anticonvulsant, and antidepressant effects. []

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